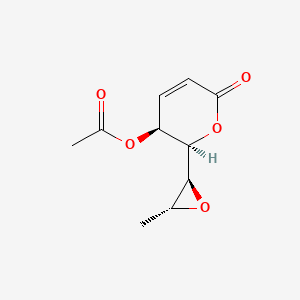

6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate

Übersicht

Beschreibung

Asperlin ist ein Naturstoff, der aus dem Pilz Aspergillus nidulans isoliert wurde. Es ist bekannt für seine antibiotischen und antitumoralen Eigenschaften. Die Verbindung hat eine einzigartige Struktur, die durch einen Epoxidring gekennzeichnet ist, der zu seiner biologischen Aktivität beiträgt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Asperlin umfasst mehrere Schritte, beginnend mit Tri-O-Acetyl-D-Glucal, das durch Standard-Organische Reaktionen in verschiedene Zwischenprodukte umgewandelt wird. Ein wichtiger Schritt umfasst die Epoxidierung eines Olefins unter Verwendung von m-Chlorperbenzoesäure (mCPBA) in Dichlormethan . Das Gemisch aus Epoxiden wird dann durch Flashchromatographie getrennt, und weitere Reaktionen werden durchgeführt, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren

Diese Verfahren sind skalierbar und können für die Produktion im größeren Maßstab angepasst werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Asperlin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Asperlin kann mit Jones-Reagenz oxidiert werden, um Lactone zu bilden.

Reduktion: Die Reduktion von Asperlin-Derivaten kann mit Natriumborhydrid (NaBH4) oder "Red-Al" erreicht werden.

Substitution: Die Mesylierung von Asperlin-Derivaten, gefolgt von der Behandlung mit Natriumborhydrid, führt zur Bildung von Desoxy-Derivaten.

Häufige Reagenzien und Bedingungen

Oxidation: Jones-Reagenz bei 0-5°C für 30 Minuten.

Reduktion: Natriumborhydrid in Methanol bei -20°C.

Epoxidierung: m-Chlorperbenzoesäure in Dichlormethan.

Hauptprodukte

Lactone: Gebildet durch Oxidationsreaktionen.

Desoxy-Derivate: Gebildet durch Reduktions- und Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Asperlin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Antifungal- und entzündungshemmende Aktivität: Es wurde gezeigt, dass Asperlin die durch Lipopolysaccharide (LPS) induzierte Schaumzellbildung in Tiermodellen hemmt und Atherosklerose verhindert.

Anti-Adipositas-Eigenschaften: Asperlin verhindert effektiv die Entwicklung von Fettleibigkeit bei Mäusen, die mit einer fettreichen Diät gefüttert werden, indem es die Energieaufwendung erhöht und die Darmflora moduliert.

Antitumoraktivität: Asperlin zeigt antitumorale Eigenschaften, was es zu einem potenziellen Kandidaten für die Krebsforschung macht.

Wirkmechanismus

Asperlin übt seine Wirkungen durch verschiedene molekulare Ziele und Signalwege aus:

Wirkmechanismus

Asperlin exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Asperlin ist aufgrund seines Epoxidrings und seiner spezifischen biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:

Epoxypropyl-Derivate: Diese Verbindungen weisen strukturelle Ähnlichkeiten mit Asperlin auf und zeigen ähnliche biologische Aktivitäten.

Andere Pilzmetabolite: Verbindungen wie Gliotoxin und Fumagillin, die ebenfalls von Pilzen abgeleitet sind, haben vergleichbare antibiotische und antitumorale Eigenschaften.

Asperlin zeichnet sich durch seine spezifische molekulare Struktur und die Bandbreite an biologischen Aktivitäten aus, die es zeigt, was es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht.

Biologische Aktivität

6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate, a derivative of pyranones, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is particularly notable for its presence in various fungal species, including Aspergillus and Aspergillus nidulans, which indicates its potential significance in natural product chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 170.16 g/mol. The compound features a pyran ring structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀O₄ |

| Molecular Weight | 170.16 g/mol |

| CAS Number | 144379-28-2 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Biological Activities

Research has demonstrated that compounds with similar structures exhibit a range of biological activities, including:

- Antifungal Activity : Studies have shown that pyranones can inhibit the growth of various fungi, suggesting that this compound may possess antifungal properties.

- Antioxidant Properties : Pyranones are known for their antioxidant capabilities, which can protect cells from oxidative stress and related damage.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, potentially useful in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Fungal Source and Bioactivity : A study identified this compound produced by Aspergillus nidulans. The compound exhibited notable antifungal activity against several pathogenic strains .

- Synthesis and Characterization : Research on the synthesis of similar pyranones has highlighted methods for producing these compounds with high yields and purity. The characterization often involves spectroscopic techniques such as NMR and mass spectrometry to confirm the structure .

- Pharmacological Studies : Various studies have explored the pharmacological potential of pyranone derivatives, indicating that they may act on multiple biological pathways. For instance, compounds have been tested for their ability to modulate enzyme activity related to inflammation and cancer progression .

Eigenschaften

IUPAC Name |

[(2R,3S)-2-[(2S,3R)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-5-9(13-5)10-7(14-6(2)11)3-4-8(12)15-10/h3-5,7,9-10H,1-2H3/t5-,7+,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKNARKFCOPTSY-XWPZMVOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O1)[C@H]2[C@H](C=CC(=O)O2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501037425 | |

| Record name | (+)-Asperlin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30387-51-0 | |

| Record name | Asperlin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030387510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Asperlin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPERLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KOW0SA4L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.